
2-Amino-6-fluoro-4-hydroxy-5-methylquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-fluoro-4-hydroxy-5-methylquinoline-3-carbonitrile is a heterocyclic organic compound characterized by a quinoline core structure. This compound is notable for its unique combination of functional groups, including an amino group, a fluoro substituent, a hydroxy group, a methyl group, and a carbonitrile group. These functional groups impart distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluoro-4-hydroxy-5-methylquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a suitable quinoline precursor, followed by functional group modifications. For instance, the introduction of the fluoro substituent can be achieved through electrophilic fluorination reactions, while the amino group can be introduced via nucleophilic substitution reactions. The hydroxy and carbonitrile groups can be incorporated through specific functional group transformations under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-fluoro-4-hydroxy-5-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino and fluoro groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and fluorinating agents like Selectfluor for electrophilic substitution are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Amino-6-fluoro-4-hydroxy-5-methylquinoline-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities, leveraging its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-fluoro-4-hydroxy-5-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The presence of the fluoro and hydroxy groups can enhance its binding affinity and specificity. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage in pathogens or cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoro-4-hydroxy-2-methylquinoline: Shares the quinoline core and similar functional groups but lacks the amino and carbonitrile groups.
2-Amino-4-hydroxyquinoline: Similar structure but without the fluoro and methyl substituents.
5-Methyl-2-aminoquinoline: Lacks the fluoro, hydroxy, and carbonitrile groups.
Uniqueness
2-Amino-6-fluoro-4-hydroxy-5-methylquinoline-3-carbonitrile is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating (amino, hydroxy) and electron-withdrawing (fluoro, carbonitrile) groups allows for versatile chemical transformations and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C11H8FN3O |
|---|---|
Peso molecular |
217.20 g/mol |
Nombre IUPAC |
2-amino-6-fluoro-5-methyl-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8FN3O/c1-5-7(12)2-3-8-9(5)10(16)6(4-13)11(14)15-8/h2-3H,1H3,(H3,14,15,16) |
Clave InChI |
XGMUKGXULCWHMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1C(=O)C(=C(N2)N)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


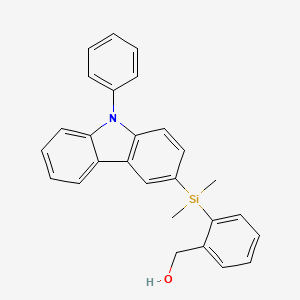

![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine](/img/structure/B13153404.png)
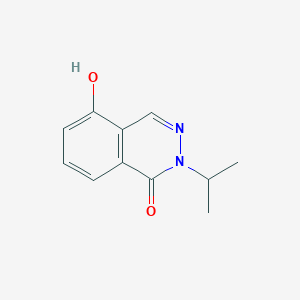
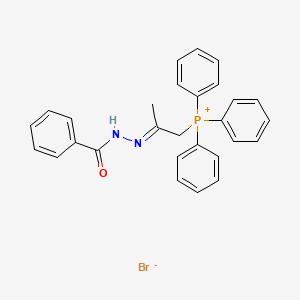
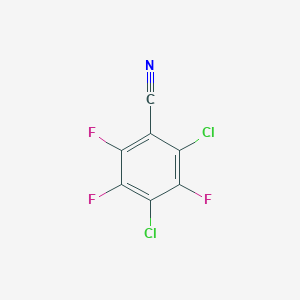
![Methyl 3'-methylspiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13153439.png)

![7-(Trifluoromethyl)benzo[d]oxazol-2-ol](/img/structure/B13153448.png)
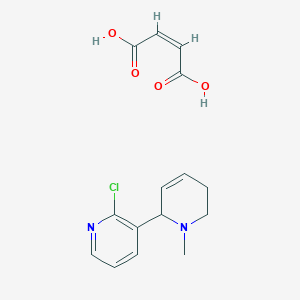
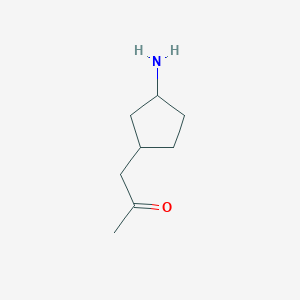

![3,3'-Dimethyl-4,4'-dinitro-[2,2'-bipyridine]1,1'-dioxide](/img/structure/B13153481.png)

